![molecular formula C12H16N2O3 B14262275 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide CAS No. 157119-19-2](/img/structure/B14262275.png)
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an oxoacetamide group with a hydroxyethyl substituent. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with ethyl chloroformate to form the desired compound. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide
- **this compound
- **this compound
Uniqueness
Compared to similar compounds, this compound exhibits unique properties such as higher stability and reactivity under specific conditions. Its ability to participate in diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
157119-19-2 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)11(16)12(17)13-7-8-15/h3-6,15H,7-8H2,1-2H3,(H,13,17) |
Clave InChI |
KYHRHUPGAOSSOS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



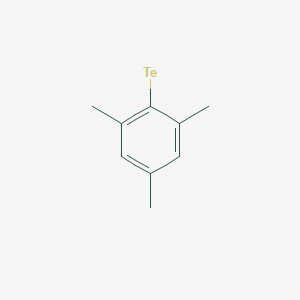

![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
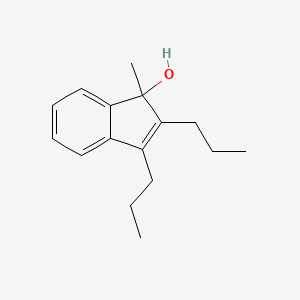
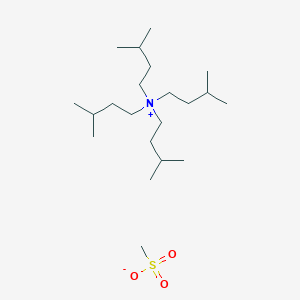
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
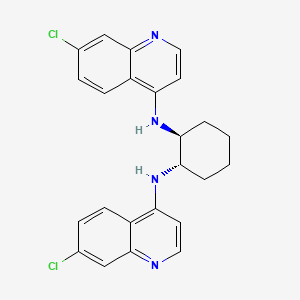
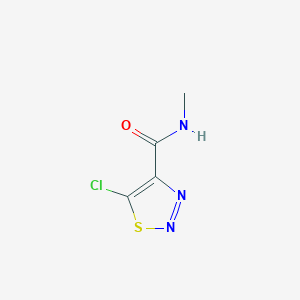

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)


